molecular formula C10H15NO3S B2763938 N-[2-hydroxy-4-(methylsulfanyl)butyl]furan-3-carboxamide CAS No. 2320823-69-4

N-[2-hydroxy-4-(methylsulfanyl)butyl]furan-3-carboxamide

Cat. No.: B2763938
CAS No.: 2320823-69-4
M. Wt: 229.29
InChI Key: KEVTTYAHYOTEBW-UHFFFAOYSA-N
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Description

N-[2-hydroxy-4-(methylsulfanyl)butyl]furan-3-carboxamide is a compound belonging to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-4-(methylsulfanyl)butyl]furan-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of furan-3-carboxylic acid with 2-hydroxy-4-methylsulfanylbutylamine under appropriate conditions. The reaction typically requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-4-(methylsulfanyl)butyl]furan-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-hydroxy-4-(methylsulfanyl)butyl]furan-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-hydroxy-4-(methylsulfanyl)butyl]furan-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    Furan-3-carboxamide: A simpler analog with similar biological activities.

    N-(2-Hydroxyethyl)furan-3-carboxamide: Another analog with a different substituent on the amide nitrogen.

Uniqueness

N-[2-hydroxy-4-(methylsulfanyl)butyl]furan-3-carboxamide is unique due to the presence of the 2-hydroxy-4-methylsulfanylbutyl group, which may enhance its biological activity and specificity compared to other furan derivatives .

Properties

IUPAC Name

N-(2-hydroxy-4-methylsulfanylbutyl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-15-5-3-9(12)6-11-10(13)8-2-4-14-7-8/h2,4,7,9,12H,3,5-6H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVTTYAHYOTEBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CNC(=O)C1=COC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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